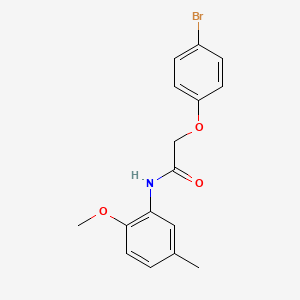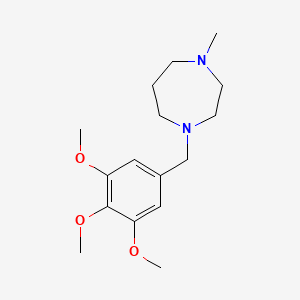![molecular formula C17H14N2O7 B3567823 2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid](/img/structure/B3567823.png)
2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid
説明
2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid, also known as ENBC, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitrobenzoic acid derivatives and has shown potential in various applications, including as an anticancer agent, a fluorescent probe, and a molecular sensor.
作用機序
The mechanism of action of 2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid involves its interaction with cellular targets, including DNA, enzymes, and proteins. This compound has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. In addition, this compound can also inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including topoisomerase II, histone deacetylase, and NF-κB. Its ability to target multiple pathways and cellular targets makes this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress, inhibit cell proliferation, and modulate gene expression. In addition, this compound has also been found to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential implications for human health.
実験室実験の利点と制限
2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid has several advantages for lab experiments, including its high purity, stability, and selectivity for specific targets. In addition, its fluorescent properties make it a useful tool for imaging and detection. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time for this compound in lab experiments.
将来の方向性
There are several future directions for 2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid research, including its potential use in combination therapy for cancer treatment, its application in drug delivery systems, and its use as a diagnostic tool for disease detection. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential implications for human health. Overall, this compound shows great promise as a valuable tool in scientific research and a potential therapeutic agent for various diseases.
科学的研究の応用
2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoic acid has been extensively studied for its potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been used as a fluorescent probe and a molecular sensor for detecting metal ions and biomolecules. Its unique chemical structure allows for selective binding and detection of specific targets, making it a valuable tool in bioanalytical and biomedical research.
特性
IUPAC Name |
2-[(4-ethoxycarbonylphenyl)carbamoyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-2-26-17(23)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(24)25)9-14(13)16(21)22/h3-9H,2H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMVVIRETQGBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3567781.png)
![4-{[3-(anilinosulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3567789.png)
![2-{[4-(benzoyloxy)benzoyl]oxy}terephthalic acid](/img/structure/B3567798.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]dimorpholine](/img/structure/B3567803.png)

![N-{4-hydroxy-2-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3567831.png)

![N-(2-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3567844.png)
